N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . They are synthesized by heterocyclization of various substrates .Physical and Chemical Properties Analysis
Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structures similar to N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, such as tetrahydrobenzo[b]thiophene derivatives, have been synthesized and evaluated for their antimicrobial activities. The synthesis of biologically active derivatives and their potential as antimicrobial agents highlight the relevance of such compounds in medical chemistry and drug development research. For example, derivatives of tetrahydrobenzo[b]thiophene carboxamides exhibited significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Ring Opening Reactions
Research into the ring-opening reactions of benzothienooxazines, which share structural motifs with the compound , provides insights into chemical reactivity and potential applications in synthetic chemistry. Such studies are crucial for developing new synthetic pathways and understanding the reactivity of complex molecules (Ried, Oremek, & Guryn, 1981).
Cascade Transformations
The investigation of cascade transformations involving compounds with similar structural features, like cyclohexenyl derivatives, can lead to the discovery of new chemical reactions and potentially bioactive molecules. These studies contribute to the field of organic chemistry and drug discovery by providing new synthetic routes and understanding of molecular transformations (Ukhin et al., 2015).
Fluorine-18 Labeling
Research into fluorine-18 labeling of compounds structurally related to the target molecule, such as WAY 100635 derivatives, demonstrates the potential application of these compounds in medical imaging and diagnostics, particularly in Positron Emission Tomography (PET) scans. This area of research is significant for developing new diagnostic agents and understanding biological systems at the molecular level (Lang et al., 1999).
Copper-Catalyzed Intramolecular Cyclization
The copper-catalyzed intramolecular cyclization of compounds, leading to the synthesis of N-benzothiazol-2-yl-amides, showcases the relevance of such chemical transformations in synthesizing heterocyclic compounds. This research area is crucial for developing new drugs and understanding the chemistry of heterocyclic compounds (Wang et al., 2008).
Mechanism of Action
Thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, has similar stimulant effects to amphetamine but with around one third the potency . Like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .
Safety and Hazards
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-19(17-13-23-15-7-2-3-8-16(15)24-17)21-14-20(10-4-1-5-11-20)18-9-6-12-25-18/h2-3,6-9,12,17H,1,4-5,10-11,13-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDHTBSWYDXMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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